Home > Products > Building Blocks P2286 > 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine - 1082594-15-7

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Catalog Number: EVT-1705864
CAS Number: 1082594-15-7
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,2,4-Triazolo[4,3-a]pyridin-3-amine

    Compound Description: 1,2,4-Triazolo[4,3-a]pyridin-3-amine is a triazolopyridine derivative. A study investigated its structural and spectroscopic properties, including FTIR, FT-Raman, and UV-Vis spectra. The research also analyzed its crystal structure, revealing a centrosymmetric monoclinic space group with N–H⋯N hydrogen bond interactions. []

    Relevance: This compound shares the core triazolo[4,3-a]pyridine structure with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, differing only by the absence of the phenyl group at the 3-position in the triazole ring. This structural similarity suggests potential similarities in their chemical properties and potential biological activities. []

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

    Compound Description: This compound, designated as RL142, exhibits anti-inflammatory activity. [] Its crystal structure has been determined, revealing a boat conformation of the diazepine ring. [] The study also compared its conformation with a related anticonvulsant compound, RL202. []

    Relevance: While structurally distinct from 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, RL142 shares the presence of a phenyl-substituted triazolo ring. This common motif suggests potential overlap in their binding affinities to certain targets and might influence their pharmacological profiles. The comparison with RL202 highlights the impact of structural variations within this class of compounds on their biological activities. []

3-phenyl-1-(6-phenylpyridin-2-yl)-1H-[1,2,4]triazolo[4,3-a]pyridin-4-ium (1a)+

    Compound Description: This cationic compound acts as a DNA intercalator, binding to DNA and potentially interfering with its structure and function. [] Its interaction with DNA has been confirmed through UV, CD, and luminescence spectroscopy, along with DNA melting temperature and rheology measurements. []

1-phenyl-3-(6-phenylpyridin-2-yl)-3H-[1,2,4]triazolo[4,3-a]quinolin-10-ium (1b)+

    Compound Description: Similar to (1a)+, this compound is a cationic DNA intercalator, interacting with DNA and potentially affecting its biological functions. [] Its binding to DNA has been validated through the same techniques used for (1a)+, indicating a similar mechanism of action. []

    Relevance: This compound, while sharing the triazole ring system and a phenyl substituent with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, exhibits a distinct structure overall. The presence of the quinoline moiety and the positive charge in (1b)+ differentiates its properties and potential interactions compared to 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. Despite the structural differences, their shared features could result in overlapping interactions with specific biological targets, though their overall pharmacological profiles might differ significantly. []

2-(5-substituted-7-phenyl-[1,2,4]triazolo[4,3-f]pyrimidin-3-yl)quinoxalines

    Compound Description: This series of compounds, featuring variations in the 5-position substituent of the triazolopyrimidine ring, were synthesized and evaluated for their antibacterial activity. []

    Relevance: These compounds, despite incorporating a triazole ring, differ significantly in their overall structure from 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. The presence of the pyrimidine and quinoxaline moieties in these compounds sets them apart, leading to distinct physicochemical properties and potential biological activities. This difference highlights the diverse range of structures possible within the broader family of triazole-containing compounds. []

Substituted 5-Phenyltriazolylquinazolinylamino Nicotinic Acid Esters

    Compound Description: This series of compounds, incorporating a triazole ring within a quinazoline scaffold, was synthesized and evaluated for their antibacterial activity. [] The study aimed to explore the potential synergistic effects of combining quinazoline and imidazole moieties, known for their biological activities. []

    Relevance: This group of compounds, despite containing a phenyl-substituted triazole ring like 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, differs significantly in their overall structure. The presence of the quinazoline and nicotinic acid ester moieties in these compounds distinguishes their properties and potential biological profiles. The study's focus on antibacterial activity further underscores the distinct biological targets and mechanisms of action that these compounds might possess compared to 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. []

N,N-dimethyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine (Ýmir-2)

    Compound Description: This compound exhibits dual-target activity, acting as both an acetylcholinesterase (AChE) inhibitor and an α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. [] It was identified through a virtual screening approach targeting compounds with potential for treating neurodegenerative diseases. []

    Relevance: This compound, while containing a triazole ring, differs substantially from 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in its overall structure. The presence of the pyrimidine and phenyl ethanamine moieties in Ýmir-2 contributes to its distinct pharmacological profile, particularly its dual-target activity on AChE and α7 nAChR. [] This difference highlights the importance of specific structural features in determining the biological activities of triazole-containing compounds.

3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine

    Compound Description: This compound was identified as one of the seven exogenous activators of GPR17. []

    Relevance: This compound shares a triazole ring and a pyridine ring with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. It is structurally related to the target compound as they both contain the [, , ]triazolo[4,3-a]pyridine core. []

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3-b)pyridazin-6-amine

    Compound Description: This compound is a c-Met kinase inhibitor. []

    Relevance: This compound shares a triazole ring with 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine. []

Overview

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound belonging to the class of triazolopyridines, which are heterocyclic compounds featuring both triazole and pyridine rings. This compound exhibits significant biological activity and has been investigated for its potential applications in medicinal chemistry, particularly as an inhibitor of various biological pathways.

Source and Classification

The compound is classified under heterocyclic compounds due to its unique structure that incorporates nitrogen atoms in its rings. It is often synthesized for research purposes in pharmaceutical studies, particularly in the development of new therapeutic agents targeting specific pathways such as the p38 mitogen-activated protein kinase pathway and vascular endothelial growth factor receptor 2 (VEGFR-2) .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2,3-dichloropyrazine.
  2. Nucleophilic Substitution: A hydrazine derivative is introduced through a nucleophilic substitution reaction using hydrazine hydrate in the presence of the starting material .
  3. Cyclization: The next step involves cyclization reactions, where intermediates are formed by reacting with other reagents like triethoxy methane or acyl chlorides under controlled conditions .
  4. Final Product Formation: The final product is obtained through reactions that may include coupling with aniline derivatives or other aromatic compounds to yield the target compound .

The detailed synthetic route can vary depending on the specific derivatives being synthesized.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine features a triazole ring fused to a pyridine ring with a phenyl group attached at the 3-position.

  • X-Ray Crystallography: Studies reveal that the compound crystallizes in a monoclinic system with specific unit cell parameters (a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å) .
  • Geometric Parameters: Bond lengths and angles have been characterized using density functional theory (DFT) calculations which align closely with experimental data from X-ray diffraction studies.
Chemical Reactions Analysis

Reactions and Technical Details

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine participates in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The amine group can undergo electrophilic substitution reactions.
  2. Coupling Reactions: The compound can be coupled with different electrophiles to form more complex structures.
  3. Biological Activity Testing: The compound has been evaluated for its inhibitory effects on key pathways such as c-Met and VEGFR-2 signaling pathways .

These reactions are crucial for understanding the compound's potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine primarily involves its role as an inhibitor in signaling pathways:

  1. Inhibition of Kinases: The compound has shown efficacy in inhibiting p38 mitogen-activated protein kinase and VEGFR-2, which are critical in cancer progression and angiogenesis .
  2. Cellular Impact: Studies have demonstrated that treatment with this compound leads to altered phosphorylation states of key proteins involved in cell signaling pathways .

This mechanism highlights its potential as a therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine include:

  • Melting Point: Determined using standard methods; specific values may vary based on purity.

Chemical properties include:

  • Solubility: Generally soluble in organic solvents; solubility characteristics can be influenced by substituents on the phenyl or triazole rings.
  • Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into functional groups and molecular interactions .
Applications

Scientific Uses

The primary applications of 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine are found within medicinal chemistry:

  1. Drug Development: Due to its inhibitory properties against critical kinases involved in cancer biology.
  2. Research Tool: Used in studies aimed at understanding signaling pathways related to cancer progression.
  3. Potential Therapeutics: Investigated as a candidate for further development into pharmaceuticals targeting specific malignancies.
Synthesis Methodologies and Structural Optimization

Rational Design Strategies for Triazolopyridine Core Functionalization

Ring Substitution Approaches Inspired by Vismodegib-SMO Binding Dynamics

The strategic incorporation of a phenyl group at the C3 position of the triazolopyridine core directly mimics the hydrophobic binding domain of Vismodegib's terminal chlorophenyl moiety. This design leverages π-π stacking interactions within the Smoothened (SMO) receptor's transmembrane cavity, significantly enhancing target affinity. Computational modeling confirms that the 3-phenyl substituent adopts a coplanar orientation relative to the triazolopyridine plane, maximizing van der Waals contacts with hydrophobic residues (e.g., Phe-484, Trp-535) in SMO pockets [2] . Systematic variations in phenyl ring electronics reveal that electron-withdrawing groups (e.g., 4-CF₃, 3-Cl) improve binding kinetics by 2.3-fold compared to electron-donating groups (e.g., 4-OCH₃), attributable to enhanced dipole alignment with SMO's Glu-518 residue .

Triazolopyridine Scaffold Modifications for Enhanced Bioactivity

The C6-amine group serves as a versatile handle for derivatization to optimize pharmacokinetic properties. Acylation with lipophilic cyclohexanecarbonyl chloride yields derivatives exhibiting 4.5-fold increased membrane permeability (PAMPA log Pₑ = -5.2) while maintaining sub-micromolar IC₅₀ against interleukin-6 (IL-6) suppression in Con A-induced hepatitis models [4]. Conversely, sulfonylation with ethanesulfonyl chloride enhances aqueous solubility (log S = -3.8) but reduces cellular uptake. Bioisosteric replacement of the phenyl ring with heterocycles (e.g., 3-thienyl, 4-pyridyl) diminishes Wnt pathway inhibition by >60%, underscoring the phenyl group's critical role in scaffold bioactivity [8].

Catalytic and Non-Catalytic Synthetic Pathways

Palladium-Catalyzed Hydrazide Addition to 2-Chloropyridine Derivatives

A high-yielding route employs Pd(OAc)₂/XPhos-catalyzed coupling of 2-chloro-5-nitropyridine with benzohydrazide, achieving chemoselective N–N bond formation at the hydrazide's terminal nitrogen. Subsequent microwave-assisted dehydration (140°C, acetic acid, 15 min) effects cyclization to 3-phenyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine, followed by Fe/NH₄Cl reduction to the target 6-amine (overall yield: 68%) [8] [9]. Key advantages include tolerance of electron-deficient aryl hydrazides and scalability to >100 g.

Table 1: Optimization of Palladium-Catalyzed Triazolopyridine Synthesis

Catalyst SystemLigandTemp (°C)Time (h)Yield (%)
Pd(OAc)₂XPhos110485
Pd₂(dba)₃BINAP100672
Pd(PPh₃)₄None120858

Electrochemically Induced Desulfurative Cyclization Techniques

Electrosynthesis enables transition metal-free annulation via constant-current (10 mA) oxidation of 2-hydrazinylpyridines and phenyl isothiocyanate in acetonitrile/H₂O (9:1). The method generates reactive thiourea intermediates that undergo desulfurative cyclization at the anode, yielding 3-phenyltriazolopyridin-6-amines with 89% regioselectivity for the [4,3-a] isomer. This protocol demonstrates exceptional functional group tolerance, including halogens (–F, –Cl), nitriles (–CN), and unprotected alcohols (–OH) [9].

Microwave-Assisted Dehydration for Triazolo-Pyridine Annulation

Cyclodehydration of N'-(pyridin-2-yl)benzohydrazides using trimethyl orthoacetate under microwave irradiation (300 W, 150°C, 20 min) achieves near-quantitative conversion. This method circumvents traditional reflux conditions (4–150 h) and minimizes Dimroth rearrangement byproducts in nitro-substituted precursors [8] [9]. Solvent screening identifies 1,4-dioxane as optimal, providing 94% isolated yield versus 78% in ethanol.

Regioselective Functionalization of the Triazole-Pyridine Junction

Position-Specific Substitution Patterns for SMO Inhibition

C3/C6 di-substitution patterns critically determine Hedgehog pathway antagonism. Molecular docking reveals that C3-aryl groups occupy a deep hydrophobic cleft in SMO, while the C6-amine forms H-bonds with Asn-219. Introducing methyl groups at C7 (adjacent to N1) disrupts this binding by inducing a 15° ring tilt, reducing inhibition potency by 8-fold [2] . Conversely, 8-fluoro substitution enhances metabolic stability (t₁/₂ = 4.2 h in microsomes) without affecting SMO affinity.

Table 2: Impact of C3 and C6 Substituents on SMO Inhibition

C3 SubstituentC6 SubstituentIC₅₀ (nM)Metabolic t₁/₂ (h)
PhenylNH₂18.23.8
4-TrifluoromethylphenylNH₂12.72.9
PhenylNHAc46.56.1
4-MethoxyphenylNH₂94.31.2

Impact of Substituent Electronic Effects on Cyclization Efficiency

Electron-donating groups (EDGs) on the phenyl ring accelerate cyclization kinetics but promote byproduct formation via N2-alkylation. For instance, 4-methoxyphenyl hydrazides undergo cyclization 3.2× faster than unsubstituted analogs but yield 22% O-methylated impurities. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano slow reaction rates (k = 0.18 min⁻¹ vs. 0.42 min⁻¹ for EDGs) yet improve regioselectivity to >98% [4] [7]. Steric effects dominate at the ortho position: 2-methylphenyl derivatives exhibit 40% lower conversion due to torsional strain in the cyclization transition state.

Table 3: Electronic Effects on Cyclization Efficiency

Phenyl SubstituentCyclization Rate (k, min⁻¹)Regioselectivity ([4,3-a]:[1,5-a])Isolated Yield (%)
4-OCH₃0.4278:2265
H0.3195:588
4-Cl0.2599:192
4-NO₂0.18>99:185

Properties

CAS Number

1082594-15-7

Product Name

3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

HFIXPRQLZIKBGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.